molecular formula C9H10O2S B1654865 Ethyl 4-mercaptobenzoate CAS No. 28276-32-6

Ethyl 4-mercaptobenzoate

Cat. No. B1654865
CAS RN: 28276-32-6
M. Wt: 182.24 g/mol
InChI Key: NBBWLOJCZSYDAD-UHFFFAOYSA-N
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Description

Ethyl 4-mercaptobenzoate is a chemical compound that is derived from 4-Mercaptobenzoic acid .


Synthesis Analysis

The synthesis of Ethyl 4-mercaptobenzoate and similar benzoate compounds involves a process with high total yields, mild conditions, and simple operation. The synthesis process typically involves three steps: alkylation, esterification, and alkylation . Another study presents the synthesis, characterization, and crystal structure of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate .


Molecular Structure Analysis

The molecular structure of 4-Mercaptobenzoic acid, a related compound, has a molecular weight of 154.186. Its IUPAC Standard InChI is InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) .

Scientific Research Applications

  • Photoactivation and Phosphorescence : Research has explored the use of Ethyl 4-mercaptobenzoate in the development of host-guest crystal systems. These systems, designed based on structural similarity, aim to achieve energy level compatibility for various applications. For instance, small amounts of highly purified guest emitters crystallized into hosts can form stable systems with potential applications in photoactivation and phosphorescence. This involves energy transfer mechanisms and molecular rearrangements to improve phosphorescence lifetimes, potentially impacting fields like optical materials science and sensor technology​​.

  • Surface-Enhanced Raman Spectroscopy (SERS) : Ethyl 4-mercaptobenzoate is instrumental in the field of SERS. It's used in methods for pH determination in cells, utilizing its chemical properties to enhance Raman scattering. This technique has broad applications in biosensing, including the synthesis of MBA-encoded silver/silica core-shell nanoparticles. These nanoparticles serve as SERS tags for various biochemical applications, demonstrating the compound's role in advancing nanotechnology and biomedical sensing technologies​​.

  • Applications in Materials Science : Ethyl 4-mercaptobenzoate finds its use in a range of material science applications. It's listed under several categories like electronic materials, biomedical materials, energy materials, and chemical synthesis. This suggests its versatility and importance in synthesizing and modifying various materials, including electronic chemicals, liquid crystals, battery materials, and high-purity metals. Its role in these diverse areas highlights its significance in advancing material science research and development​​.

Mechanism of Action

Although the specific mechanism of action for Ethyl 4-mercaptobenzoate is not mentioned, benzoate compounds are known to act as local anesthetics. They bind to the receptor of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of Na+ through the ion channel and blocking the conduction of nerve impulses .

properties

IUPAC Name

ethyl 4-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBWLOJCZSYDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445667
Record name ethyl 4-mercaptobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-mercaptobenzoate

CAS RN

28276-32-6
Record name ethyl 4-mercaptobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-sulfanylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl-4-mercaptobenzoate was prepared by treating 4-mercaptobenzoic acid (1.50 g, 9.73 mmol) with ethanol (97 mL) in the presence of catalytic concentrated sulfuric acid under a nitrogen atmosphere. The reaction was heated at reflux for three hours. The volume of the reaction was reduced to 10 mL under reduced pressure and then partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer was extracted with ethyl acetate (3×100 mL), and the combined organic solutions were washed with water (75 mL) and saturated aqueous sodium bicarbonate (2×75 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide an oil. The oil was dissolved in dichloromethane (100 mL), and the resulting solution was extracted with saturated aqueous sodium carbonate (3×100 mL). The combined extracts were washed with dichloromethane (3×50 mL) and then treated with concentrated hydrochloric acid to adjust to pH 7. The solution was then extracted with dichloromethane (3×100 mL), and the combined extracts were washed with water (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 1.23 g of ethyl-4-mercaptobenzoate as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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